molecular formula C22H20N6O2 B3002133 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide CAS No. 1251708-90-3

1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B3002133
CAS No.: 1251708-90-3
M. Wt: 400.442
InChI Key: SBHXCGRZRQBHMD-UHFFFAOYSA-N
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Description

1-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide is a synthetic heterocyclic compound featuring a pyrazole core linked to a pyridine ring substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety. The structure is further modified with a 4-methylphenyl carboxamide group.

Properties

IUPAC Name

1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(4-methylphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-13-3-8-17(9-4-13)25-21(29)18-12-24-28(14(18)2)19-10-7-16(11-23-19)22-26-20(27-30-22)15-5-6-15/h3-4,7-12,15H,5-6H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHXCGRZRQBHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=NC=C(C=C3)C4=NC(=NO4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide typically involves multi-step reactions. The process begins with the preparation of the oxadiazole ring, which can be synthesized through the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions . The pyridine and pyrazole rings are then introduced through subsequent reactions involving cyclization and condensation steps .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain signaling pathways, influencing cellular functions such as proliferation, apoptosis, or differentiation .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity : Unlike the carboximidamide derivatives in , the target compound features a carboxamide group, which may reduce basicity and alter pharmacokinetic properties.

Oxadiazole vs.

Cyclopropyl Group : The cyclopropyl substituent on the oxadiazole ring introduces steric constraints and electron-rich regions, which could enhance interactions with hydrophobic enzyme pockets or redox-sensitive targets, as seen in ferroptosis modulators .

Research Findings and Limitations

  • Bioactivity Screening : Tools like Hit Dexter 2.0 () could predict its likelihood of being a promiscuous binder or a "dark chemical matter," guiding further experimental validation.
  • Synthetic Challenges : The cyclopropyl-oxadiazole moiety likely requires specialized synthetic protocols, contrasting with simpler aryl-substituted analogs in .

Limitations:

  • Absence of empirical data (e.g., IC50, solubility, toxicity) limits definitive conclusions.
  • Structural comparisons rely on hypothetical substituent effects rather than direct assays.

Biological Activity

The compound 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide is a complex organic molecule featuring multiple heterocyclic rings. Its structure suggests potential biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

PropertyDetails
Molecular Formula C19H16N6O3
Molecular Weight 376.4 g/mol
IUPAC Name This compound
InChI Key GTJYULTUSJXCOE-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The specific compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

  • Cell Line Studies :
    • In vitro tests demonstrated that the compound exhibited IC50 values comparable to established anticancer agents. For instance, derivatives of oxadiazoles have shown IC50 values ranging from 0.24 µM to 1.18 µM against various cancer cell lines including HEPG2 (liver cancer) and MCF7 (breast cancer) .
    • Comparative studies indicate that the compound's effectiveness may be enhanced by structural modifications that improve its interaction with target proteins involved in tumor growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition of Pathogenic Bacteria :
    • Similar oxadiazole compounds have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting that this compound may possess similar antimicrobial efficacy .
    • Studies involving Candida albicans have reported promising results, indicating potential use in treating fungal infections .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Interaction with specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : Binding to receptors that regulate cell proliferation and apoptosis.

Research indicates that the oxadiazole moiety contributes significantly to the biological activity by facilitating interactions with molecular targets .

Case Studies

Several studies have focused on the biological effects of similar compounds:

  • Zhang et al. (2023) : Identified several oxadiazole derivatives with strong anticancer activity against multiple cell lines, establishing a foundation for further exploration of related compounds .
  • Arafa et al. (2020) : Investigated the cytotoxic effects of various oxadiazole derivatives, reporting significant inhibitory effects on cell viability at low concentrations .
  • Recent Findings on Mechanisms : A study demonstrated that specific structural features of oxadiazoles enhance their ability to inhibit key signaling pathways associated with cancer cell survival .

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